molecular formula C29H45NO3 B241633 Ecalcidene CAS No. 150337-94-3

Ecalcidene

Cat. No.: B241633
CAS No.: 150337-94-3
M. Wt: 455.7 g/mol
InChI Key: DXWZPQRKPXFQGC-QCUPEZPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ecalcidene involves several steps, including the formation of its core structure and the introduction of functional groups. The key steps in the synthetic route include:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ecalcidene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while reduction reactions can yield reduced forms of this compound .

Scientific Research Applications

Ecalcidene has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying vitamin D analogs and their chemical properties.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential therapeutic applications in treating psoriasis and other immune-related diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Ecalcidene exerts its effects by acting as a vitamin D receptor agonist. It binds to the vitamin D receptor (NR1I1), which is a nuclear receptor involved in regulating calcium homeostasis and immune responses. Upon binding, this compound modulates the expression of target genes, leading to its therapeutic effects .

Comparison with Similar Compounds

Ecalcidene is unique among vitamin D analogs due to its specific structure and functional groups. Similar compounds include:

This compound stands out due to its specific binding affinity and efficacy in treating psoriasis and other immune-related conditions .

Properties

CAS No.

150337-94-3

Molecular Formula

C29H45NO3

Molecular Weight

455.7 g/mol

IUPAC Name

(4S)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one

InChI

InChI=1S/C29H45NO3/c1-20(9-14-28(33)30-16-5-4-6-17-30)25-12-13-26-22(8-7-15-29(25,26)3)10-11-23-18-24(31)19-27(32)21(23)2/h10-11,20,24-27,31-32H,2,4-9,12-19H2,1,3H3/b22-10+,23-11-/t20-,24+,25+,26-,27-,29+/m0/s1

InChI Key

DXWZPQRKPXFQGC-QCUPEZPBSA-N

Isomeric SMILES

C[C@@H](CCC(=O)N1CCCCC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C

SMILES

CC(CCC(=O)N1CCCCC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Canonical SMILES

CC(CCC(=O)N1CCCCC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Synonyms

1-(1,3-dihydroxy-24-oxo-9,10-secochola-5,7,10(19)-trien-24-yl)piperidine
ecalcidene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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